molecular formula C18H28N2O2 B3234471 {3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid CAS No. 1353976-27-8

{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No. B3234471
CAS RN: 1353976-27-8
M. Wt: 304.4 g/mol
InChI Key: VMXFQPYEOVOYAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that similar compounds can be synthesized using various methods. For instance, the Gabriel Synthesis is a common method used for the synthesis of primary amines . In this method, a molecule called “phthalimide” is used as a starting point . The nitrogen in phthalimide is deprotonated with a strong base, and then an alkyl halide is added. The nitrogen nucleophile attacks the alkyl halide in an S_N2 reaction, forming an N-C bond . The reaction stops at this point because the nitrogen, being attached to two electron-withdrawing groups, is not as nucleophilic as normal amines . The amine is then liberated through the addition of hydrazine .

properties

IUPAC Name

2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)20(12-16-7-4-3-5-8-16)13-17-9-6-10-19(11-17)14-18(21)22/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXFQPYEOVOYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149373
Record name 1-Piperidineacetic acid, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS RN

1353976-27-8
Record name 1-Piperidineacetic acid, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353976-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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